N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 887466-96-8
VCID: VC11955724
InChI: InChI=1S/C18H24N6O/c1-12-6-7-15(13(2)10-12)21-16-14-11-20-24(3)17(14)23-18(22-16)19-8-5-9-25-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,19,21,22,23)
SMILES: CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol

N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.: 887466-96-8

Cat. No.: VC11955724

Molecular Formula: C18H24N6O

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine - 887466-96-8

Specification

CAS No. 887466-96-8
Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
IUPAC Name 4-N-(2,4-dimethylphenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C18H24N6O/c1-12-6-7-15(13(2)10-12)21-16-14-11-20-24(3)17(14)23-18(22-16)19-8-5-9-25-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,19,21,22,23)
Standard InChI Key APIYDGZAUOEJQW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C
Canonical SMILES CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C

Introduction

The compound N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. These compounds are often explored for their ability to inhibit specific protein kinases, making them valuable in drug development.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally involves multi-step reactions. These may include condensation reactions, cyclization, and substitution reactions to introduce the desired functional groups. For example, the synthesis of similar compounds often starts with the formation of a pyrazole ring, followed by fusion with a pyrimidine ring through various chemical transformations.

Biological Activities

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential biological activities, including:

  • Anti-inflammatory and Anticancer Properties: These compounds can inhibit specific protein kinases, which are involved in various disease pathways.

  • Protein Kinase Inhibition: The ability to inhibit protein kinases makes these compounds valuable in drug development for treating diseases like cancer and neurological disorders.

Research Findings

While specific research findings on N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are not available, related compounds have shown promising results in biological assays. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against targets like EGFR and VEGFR2, which are relevant in cancer therapy.

Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diaminePhenyl substitution at N6 positionAnti-inflammatory and anticancer properties
N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineDiethyl substitution at N6 positionsInteracts with EGFR and VEGFR2
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineChlorophenyl substitution at N6 positionCK1 inhibitor

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